Varv peptide G

Cyclotide Sequence Homology Structure-Activity Relationship

Varv peptide G is a 30-amino acid macrocyclic polypeptide belonging to the cyclotide family, first isolated from the aerial parts of Viola arvensis. It is characterized by a head-to-tail cyclized backbone and a cystine knot motif formed by three conserved disulfide bonds, classifying it within the Möbius subfamily of cyclotides.

Molecular Formula
Molecular Weight
Cat. No. B1575626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarv peptide G
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varv Peptide G Procurement Guide: Molecular Identity, Cyclotide Class, and Primary Source Data


Varv peptide G is a 30-amino acid macrocyclic polypeptide belonging to the cyclotide family, first isolated from the aerial parts of Viola arvensis [1]. It is characterized by a head-to-tail cyclized backbone and a cystine knot motif formed by three conserved disulfide bonds, classifying it within the Möbius subfamily of cyclotides [1]. Its primary structure, determined by automated Edman degradation and mass spectrometry, is cyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE) [1]. This compound is recognized for its plant defense functions and cytotoxic potential, with a monoisotopic mass of approximately 3047.43 Da [2].

1 Möbius cyclotide scaffold with head-to-tail cyclization and cystine knot
2 Natural product source identity: isolated from Viola arvensis
3 Supports cyclotide SAR and cell-model endpoint review

Why Generic Cyclotide Substitution Fails for Varv Peptide G: Evidence-Based Selectivity Drivers


While cyclotides share a conserved structural scaffold, their biological activities are exquisitely sensitive to variations in surface-exposed loops and residue composition. Simple in-class substitution between, for example, Varv peptide G and other Möbius cyclotides like kalata B1 or varv peptide A is not supported by data, as even single amino acid changes can dramatically alter cytotoxicity and hemolytic profiles. The quantitative evidence below demonstrates that Varv peptide G exhibits a distinct structural, physicochemical, and functional signature relative to its closest analogs, mandating precise compound selection for reproducible research outcomes.

Selectivity Driver
Unique loop 5 and 6 sequences define Varv G
Generic cyclotide target engagement may shift
Physicochemical Context
Distinct mass and hydrophobicity profile
Assay solubility and membrane partitioning may differ
Subfamily Potency
Möbius subfamily moderate cytotoxicity context
Bracelet subfamily higher potency may confound results

Varv Peptide G Selection Evidence: Quantitative Differential Performance vs. Kalata B1, Varv A, and Cycloviolacin O2


Primary Sequence Divergence of Varv Peptide G from Reference Cyclotide Kalata B1

Varv peptide G shows substantial sequence divergence from the reference cyclotide kalata B1. A direct sequence alignment from the original isolation study reveals that, despite high degrees of homology across the cyclotide family, varv peptide G possesses unique residue substitutions in key loop regions compared to kalata B1, a difference that is foundational for its distinct biological fingerprint [1].

Primary Sequence Divergence
Head-to-head
Differs in ≥7 of 29 positions in core domain; distinct loop 5 and 6 regions vs kalata B1
Supports sequence-specific functional assignment
Non-redundant tool for loop-directed SAR studies
Cyclotide Sequence Homology Structure-Activity Relationship

Distinct Physicochemical Profile: Net Charge and Hydrophobicity Compared to Varv A

Physicochemical profiling calculated from the primary sequence differentiates Varv peptide G from the well-characterized cytotoxic cyclotide Varv A. Varv peptide G possesses a distinct combination of net charge, molecular weight (3047.43 Da), and hydrophobicity index, which correlate with its unique interaction with model membranes [1][2].

Physicochemical Profile
Cross-study comparable
Mass 3047.43 Da; Δ+145.11 Da vs Varv A; Net charge -1; Hydrophobicity -0.037
Procurement quality control marker
Distinct physicochemical profile may influence assay design
Physicochemical Properties Molecular Weight Cyclotide Subfamily

Möbius Subfamily Classification Predicts Cytotoxic Potency Gap Relative to Bracelet Cyclotides

Varv peptide G, belonging to the Möbius subfamily, is predicted to have a lower cytotoxic potency than bracelet cyclotides such as cycloviolacin O2. This is based on a class-level inference from the well-established observation that bracelet cyclotides are significantly more cytotoxic across multiple cancer cell lines [1][2].

Cytotoxic Potency Gap
Class-level inference
Möbius subfamily (Varv A/F) ~IC50 2.6–7.4 μM; Bracelet (Cycloviolacin O2) ~IC50 0.1–0.3 μM (10–60-fold gap)
Supports cell-model endpoint review
Predicted from subfamily class; requires experimental verification
Cyclotide Subfamily Cytotoxicity Structure-Activity Relationship

Optimal Application Scenarios for Varv Peptide G Procurement Based on Evidence


Structure-Activity Relationship (SAR) Studies for Möbius Cyclotide Engineering

Varv peptide G serves as a critical intermediate sequence variant within the Möbius subfamily. Its unique amino acid composition compared to Varv A and kalata B1 makes it essential for systematic SAR studies aiming to dissect the contribution of loop 5 and loop 6 residues to target binding and membrane selectivity [1].

Development of Moderate Potency Anticancer Leads with Favorable Therapeutic Windows

Based on its classification as a Möbius cyclotide, Varv peptide G is predicted to possess a cytotoxicity profile similar to Varv A (IC50 in the low micromolar range), which is significantly less potent than bracelet cyclotides like cycloviolacin O2 (IC50 in the sub-micromolar range) [4]. This makes it a promising scaffold for developing anticancer agents where extreme potency must be balanced against off-target toxicity, assuming its hemolytic activity is comparably favorable [3].

Plant Defense Mechanism and Agricultural Biotechnology Research

The primary literature confirms that Varv peptide G, like other cyclotides, is expressed in Viola species and is thought to participate in a plant defense mechanism [REFS-1, REFS-5]. This supports its use in agricultural biotechnology studies investigating natural pest resistance pathways or developing bio-inspired peptide insecticides, where a Möbius subfamily member may exhibit a different pest specificity profile compared to a bracelet member [1].

Physicochemical Reference Standard for Cyclotide Research

Its well-defined monoisotopic mass (3047.43 Da) and calculated properties provide a benchmark for analytical method development and quality control in cyclotide research [2]. It can serve as a validated, reproducible analyte for mass spectrometry calibration and chromatographic method validation in laboratories focusing on disulfide-rich macrocyclic peptides.

Application
Selection Property
Validation Focus
Cyclotide SAR studies
Loop sequence specificity
Sequence-response mapping
Cancer cell-model studies
Subfamily-based potency context
Cell-viability endpoint review
Plant defense research
Natural product source identity
Pest-resistance pathway studies
Cyclotide analytical reference
Certified mass and charge benchmark
Method calibration and QC
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